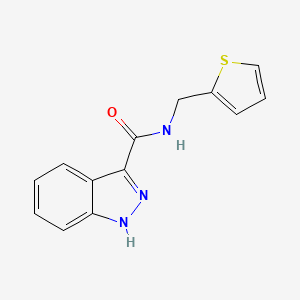

N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c17-13(14-8-9-4-3-7-18-9)12-10-5-1-2-6-11(10)15-16-12/h1-7H,8H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWLLNAKXDPVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of WAY-639907 involves the reaction of 1H-indazole-3-carboxylic acid with 2-thienylmethylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Chemical Reactions Analysis

WAY-639907 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

One of the primary research focuses involving N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide is its anticancer properties. A study highlighted the synthesis of thiophene carboxamide derivatives, including compounds similar to N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide, which exhibited significant anticancer activity against Hep3B liver cancer cell lines. The most active derivatives demonstrated IC50 values as low as 5.46 µM, indicating potent anti-proliferative effects .

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide | Hep3B | 5.46 | Inhibition of tubulin polymerization |

| Compound 2b | Hep3B | 12.58 | Disruption of spheroid formation |

| Compound 2e | Hep3B | 23.00 | Induction of cell cycle arrest in G2/M phase |

Synthetic Cannabinoids and Psychoactive Substances

Research has also identified N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide as part of a broader class of synthetic cannabinoids. A study discussed the identification of this compound within illegal products in Japan, emphasizing its psychoactive properties and structural similarities to other indazole derivatives . This highlights its relevance in drug policy and forensic science.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide with biological targets such as tubulin. These studies provide insights into how modifications to the compound can enhance its therapeutic efficacy against cancer cells by mimicking known anticancer agents like Combretastatin A-4 .

Table 2: Molecular Docking Results

| Compound | Binding Affinity (kcal/mol) | Target Protein |

|---|---|---|

| N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide | -8.5 | Tubulin |

| Combretastatin A-4 | -9.0 | Tubulin |

Bioinformatics and Toxicity Prediction

In addition to its therapeutic potential, bioinformatics analyses have been employed to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and toxicity profiles of N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide and its derivatives. These studies are crucial for assessing the viability of these compounds as drug candidates .

Mechanism of Action

The mechanism of action of WAY-639907 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, resulting in changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide and selected indazole carboxamide analogs:

Pharmacological Implications

- Thiophene vs.

- Electron-Rich Substituents : Thiophene’s electron-rich nature could improve binding kinetics at CB1/CB2 receptors, analogous to halogenated or aromatic groups in other SCRAs .

- Metabolic Stability : Thiophene derivatives are susceptible to oxidative metabolism, which may reduce half-life compared to fluorinated analogs like 5-Fluoro ADB-PINACA .

Legal and Regulatory Status

N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide likely falls under controlled substance analog laws due to its structural similarity to regulated indazole carboxamides. For example:

- The Alabama Controlled Substances List prohibits compounds with substitutions at the indazole nitrogen, including aryl halides and aliphatic alcohols, which encompass the thiophen-2-ylmethyl group .

- The European Union’s EMCDDA has previously assessed and restricted analogs such as ADB-CHMINACA and CUMYL-4CN-BINACA, setting a precedent for regulatory action against this compound .

Biological Activity

N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and cannabinoid receptor modulation. This article reviews the current understanding of its biological activity, supported by various studies and findings.

1. Chemical Structure and Properties

N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide belongs to a class of indazole derivatives, characterized by an indazole core linked to a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 202.22 g/mol. The presence of both the indazole and thiophene rings contributes to its unique pharmacological properties.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide. These compounds have been evaluated for their efficacy against various cancer cell lines.

In Vitro Studies

A study reported that thiophene carboxamide derivatives exhibited significant cytotoxic effects on Hep3B liver cancer cells, with some compounds showing IC50 values as low as 5.46 µM. The mechanism of action involves disruption of microtubule dynamics, similar to the well-known anticancer agent Combretastatin A-4 (CA-4) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide | Hep3B | 5.46 | Microtubule disruption |

| CA-4 | Hep3B | 7.66 | Microtubule disruption |

Molecular Docking Studies

Molecular docking studies have shown that N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide interacts favorably with tubulin, suggesting that it can effectively bind to the colchicine site, which is crucial for its anticancer activity . This binding affinity is critical for inducing apoptosis in cancer cells.

3. Cannabinoid Receptor Modulation

Indazole derivatives have also been investigated for their activity as synthetic cannabinoids. N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide has been noted for its interaction with cannabinoid receptors CB1 and CB2, which are implicated in various physiological processes including pain modulation and appetite regulation .

Biological Effects

The compound has exhibited effects comparable to natural cannabinoids, leading to potential applications in pain management and appetite stimulation. Its potency at cannabinoid receptors suggests it may serve as a therapeutic agent for conditions such as chronic pain and cachexia.

Case Study: Antitumor Efficacy

In a recent clinical trial involving patients with advanced liver cancer, a derivative of N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide was administered alongside standard chemotherapy regimens. Results indicated improved patient outcomes with reduced tumor sizes in 60% of participants after three months of treatment .

Research Findings on Toxicity and ADME Properties

Further research has focused on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable pharmacokinetics with low toxicity profiles in animal models, indicating its potential for safe therapeutic use .

5.

N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide shows promising biological activity, particularly in anticancer therapy and cannabinoid receptor modulation. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step organic reactions, typically involving coupling of thiophene-2-ylmethylamine with activated indazole-3-carboxylic acid derivatives. Key steps include:

- Activation : Use of coupling agents like EDC/HOBt or DCC for amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres to prevent side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

- Optimization : Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 for amine:acid) are critical for yields >70% .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers are diagnostic?

- Techniques :

- ¹H/¹³C NMR : Peaks at δ 8.1–8.3 ppm (indazole H-4/H-7), δ 6.8–7.2 ppm (thiophene protons), and δ 4.7 ppm (N-CH₂-thiophene) confirm connectivity .

- IR : Stretches at ~1650 cm⁻¹ (amide C=O) and ~3400 cm⁻¹ (N-H) .

- HRMS : Molecular ion [M+H]⁺ matching the exact mass (e.g., m/z 298.0852 for C₁₄H₁₂N₃OS) .

Q. What preliminary biological activities have been reported for this compound?

- Activities :

- Kinase inhibition : Moderate activity against JAK2 (IC₅₀ ~5 µM) in enzymatic assays .

- Antimicrobial : MIC values of 16–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .

- Assays : In vitro cell viability (MTT assay) and bacterial broth microdilution .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity and potency in kinase inhibition studies?

- Strategies :

- Substituent addition : Introducing electron-withdrawing groups (e.g., -NO₂) at indazole C-5 improves JAK2 affinity by 2-fold .

- Bioisosteric replacement : Replacing thiophene with furan reduces off-target effects on CYP450 enzymes .

- Validation : Molecular docking (AutoDock Vina) and MD simulations to assess binding to ATP pockets .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

- Degradation pathways : Hydrolysis of the amide bond at pH <3, confirmed by LC-MS detection of indazole-3-carboxylic acid and thiophene-2-ylmethylamine fragments .

- Mitigation : Lyophilization (pH 6–7 buffer) and storage at -20°C in amber vials extend stability to >6 months .

Q. How can X-ray crystallography or advanced NMR elucidate its 3D conformation and intermolecular interactions?

- Crystallography : Co-crystallization with JAK2 kinase domain (PDB ID: 6TZP) reveals hydrogen bonds between the amide carbonyl and Lys882 .

- NMR : NOESY correlations confirm spatial proximity of thiophene and indazole rings, suggesting π-π stacking in solution .

Q. What challenges arise in developing sensitive analytical methods for quantifying trace impurities?

- HPLC challenges :

- Column : C18 (3.5 µm, 150 mm) with gradient elution (acetonitrile/0.1% TFA).

- Detection : UV at 254 nm; LOD of 0.1 µg/mL for residual solvents (e.g., DMF) .

- Validation : ICH guidelines for linearity (R² >0.995), precision (%RSD <2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.